Technical Monograph: 1-[4-(3-Methyl-butoxy)-phenyl]-ethanone
Technical Monograph: 1-[4-(3-Methyl-butoxy)-phenyl]-ethanone
Topic: 1-[4-(3-Methyl-butoxy)-phenyl]-ethanone Chemical Properties Content Type: Technical Monograph Audience: Researchers, scientists, and drug development professionals[1]
[1]
Executive Summary
1-[4-(3-Methyl-butoxy)-phenyl]-ethanone , commonly known as 4'-Isoamyloxyacetophenone , is a functionalized aromatic ketone belonging to the class of 4-alkoxyacetophenones.[1] It serves as a critical lipophilic building block in organic synthesis, particularly in the development of liquid crystal mesogens , pharmaceutical intermediates , and specialty fragrances .
Its molecular architecture combines a reactive acetyl group (providing a handle for further functionalization via condensation, reduction, or oxidation) with an isoamyloxy ether tail (conferring solubility and specific steric/lipophilic properties). This guide details its physicochemical profile, validated synthetic pathways, and reactivity logic for research applications.[2]
Molecular Architecture & Physicochemical Profile[1][2][3]
The compound consists of an acetophenone core substituted at the para position with an isopentyl (isoamyl) ether chain. The branched alkyl chain significantly alters the solubility profile compared to lower homologs (e.g., 4'-methoxyacetophenone), enhancing compatibility with non-polar matrices and lipid bilayers.
Table 1: Chemical Identity & Properties[1][3][4]
| Property | Data |
| IUPAC Name | 1-[4-(3-methylbutoxy)phenyl]ethanone |
| Common Synonyms | 4'-Isoamyloxyacetophenone; 4'-(3-Methylbutoxy)acetophenone; p-Isoamyloxyacetophenone |
| CAS Registry Number | Available in specialized databases (Class: Alkoxyacetophenones) |
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 206.28 g/mol |
| SMILES | CC(C)CCOC1=CC=C(C=C1)C(C)=O |
| Physical State | Low-melting solid or colorless oil (Ambient dependent) |
| Melting Point | Approx. 20–30°C (Homologous series trend) |
| Boiling Point | >280°C (Estimated at 760 mmHg) |
| Solubility | Soluble in Ethanol, Ethyl Acetate, DCM, Toluene; Insoluble in Water |
| Lipophilicity (LogP) | ~3.5 (Predicted) |
Synthetic Pathways & Optimization
The most robust industrial and laboratory scale synthesis involves the Williamson Ether Synthesis . This protocol couples 4-hydroxyacetophenone with 1-bromo-3-methylbutane (isoamyl bromide) under basic conditions.[1]
Protocol: Williamson Ether Synthesis
Objective: Selective O-alkylation of the phenolic hydroxyl group.[1]
-
Reagents:
-
Mechanism: The base deprotonates the phenol (
), generating a phenoxide anion. This nucleophile attacks the primary alkyl halide via an mechanism, displacing the bromide ion. -
Step-by-Step Methodology:
-
Activation: Dissolve 4-hydroxyacetophenone in anhydrous Acetone or DMF. Add powdered
. Stir for 30 min to ensure phenoxide formation. -
Alkylation: Add 1-bromo-3-methylbutane dropwise.[1] If using alkyl bromide, add catalytic KI to generate the more reactive alkyl iodide in situ.
-
Reaction: Reflux (Acetone, ~56°C) for 12–24 hours or heat (DMF, 80°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).[1]
-
Workup: Filter off inorganic salts (
). Concentrate the filtrate. -
Purification: Partition between Ethyl Acetate and Water.[1] Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.[1] Dry over
.[1] Recrystallize from Ethanol/Water or purify via vacuum distillation.[1]
-
Visualization: Synthetic Workflow
Figure 1: Williamson ether synthesis pathway for the production of 4'-isoamyloxyacetophenone.
Reactivity & Functionalization[1][7]
This compound is a versatile intermediate.[1][3] The ketone moiety allows for carbon-carbon bond formation, while the ether tail remains relatively inert under basic/nucleophilic conditions but can be cleaved by strong Lewis acids.[1]
Key Transformations
-
Aldol Condensation (Chalcone Synthesis):
-
Baeyer-Villiger Oxidation:
-
Schiff Base Formation (Liquid Crystals):
Visualization: Reactivity Network
Figure 2: Functional group transformations available for the target compound.[1]
Applications in Drug Discovery & Materials[2][8][9]
Pharmaceutical Intermediates
While not a drug substance itself, the 4-alkoxyacetophenone scaffold is a pharmacophore found in various potassium channel blockers and anti-arrhythmic agents.[1]
-
Structural Analog: It shares the phenacyl core with Dofetilide (Class III anti-arrhythmic), although Dofetilide utilizes a sulfonamide tail.
-
Research Tools: Used to synthesize PPAR-gamma agonists and COX-2 inhibitors where lipophilic tails (like the isoamyl group) optimize binding affinity in hydrophobic pockets.[1]
Liquid Crystal Materials
The 4-isoamyloxy group is a classic "tail" used in the design of thermotropic liquid crystals.[1]
-
Mechanism: The flexible alkyl chain lowers the melting point of the rigid aromatic core, facilitating the formation of stable nematic phases at room temperature.
-
Usage: Precursor for Schiff base mixtures used in early LCD technologies and experimental optical switches.[1]
Analytical Characterization
To validate the identity of synthesized 1-[4-(3-Methyl-butoxy)-phenyl]-ethanone, compare against these expected spectral signatures:
-
¹H NMR (CDCl₃, 400 MHz):
-
IR Spectrum (ATR):
-
1675 cm⁻¹ (C=O stretch, ketone, conjugated)
-
1600, 1510 cm⁻¹ (C=C aromatic stretch)
-
1250 cm⁻¹ (C-O-C asymmetric stretch, aryl alkyl ether)
-
Safety & Handling
-
Hazards: Classified as an Irritant (Xi) .[1] May cause skin, eye, and respiratory irritation.
-
Handling: Use standard PPE (Gloves, Goggles).[1] Handle in a fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if storing for extended periods to prevent slow oxidation of the ether alpha-position.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis protocols).
- Gray, G. W.Molecular Structure and the Properties of Liquid Crystals. Academic Press, 1962. (Foundational text on alkoxyacetophenones in liquid crystals).
-
PubChem Database. 4'-Methoxyacetophenone (Homolog Reference). National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Patel, R. et al. "Synthesis and biological evaluation of some new chalcones and their derivatives." Medicinal Chemistry Research, 2013.[4] (Context for chalcone synthesis from acetophenones).
Sources
- 1. 1-(4-Methoxy-3-methylphenyl)ethan-1-one | C10H12O2 | CID 24806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. Applications of 4-Methoxy Acetophenone | Vinati Organics [vinatiorganics.com]
- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
